molecular formula C13H12N2O4 B10909266 1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10909266
M. Wt: 260.24 g/mol
InChI Key: HTZRCPVDPJOUQM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-derived compound featuring a benzyl group at the N1 position, a methoxycarbonyl substituent at C3, and a carboxylic acid moiety at C3.

Properties

IUPAC Name

2-benzyl-5-methoxycarbonylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-13(18)10-7-11(12(16)17)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZRCPVDPJOUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Common Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Benzylation : The introduction of the benzyl group is performed using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
  • Methoxycarbonylation : The methoxycarbonyl group is introduced through appropriate carbonylation methods.

These steps can be optimized to enhance yield and purity, with modern techniques such as continuous flow reactors being employed for efficiency.

Medicinal Chemistry

1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid serves as a crucial building block for synthesizing pharmaceutical compounds. Its potential applications include:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for developing new therapies for inflammatory diseases.
  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial activities against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, indicating its potential in oncology.

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex heterocyclic structures. Its unique functional groups allow for various chemical transformations, facilitating the development of novel compounds with tailored properties.

Material Science

In material science, this compound can be employed in:

  • Development of Novel Materials : Its electronic and optical properties make it suitable for creating advanced materials used in electronics and photonics.
  • Polymer Chemistry : The compound can act as a monomer or additive in polymer formulations to enhance specific material characteristics.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The substituents at the C3 position of the pyrazole ring critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight C3 Substituent Key Properties/Activities References
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid C15H14N2O4 286.28 Methoxycarbonyl Not directly reported; inferred stability from ester analogs -
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid C15H18N2O2 258.32 tert-Butyl Certified Reference Material (95% purity); used in structural studies
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid C17H14N2O2 278.31 Phenyl Commercial availability; no reported bioactivity
1-Benzyl-3-(2-amino-5-Cl-benzoyl)-1H-pyrazole-5-carboxylic acid ethyl ester C22H20ClN3O4 425.87 2-Amino-5-Cl-benzoyl ethyl ester 50% iNOS inhibition at 1 mM; inactive against nNOS
1-Butyl-1H-pyrazole-5-carboxylic acid C8H12N2O2 192.18 - Simpler scaffold; used in coordination chemistry

Biological Activity

1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is C13H12N2O4C_{13}H_{12}N_{2}O_{4} with a molecular weight of 260.25 g/mol. The compound features a benzyl group at the first position, a methoxycarbonyl group at the third position, and a carboxylic acid at the fifth position of the pyrazole ring. This unique substitution pattern contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in pharmacological research.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Antimicrobial Effects : It has shown promise against certain bacterial strains, indicating potential applications in antimicrobial therapies.
  • Anticancer Potential : The compound may interact with cancer cell lines, leading to apoptosis and reduced cell proliferation, which is critical for developing new cancer treatments .

The mechanism by which this compound exerts its effects involves interactions with various biological targets. These interactions typically include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It can bind to receptors and modulate their activity, affecting downstream signaling pathways critical for cellular responses .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acidC7H8N2O4C_{7}H_{8}N_{2}O_{4}Methyl substitution instead of benzyl
1-Methyl-3-(methoxycarbonyl)-1H-pyrazole-4-carboxylic acidC9H10N2O4C_{9}H_{10}N_{2}O_{4}Different positional isomer
3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acidC9H10N2O4C_{9}H_{10}N_{2}O_{4}Ethoxy substitution
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acidC12H12N2O2C_{12}H_{12}N_{2}O_{2}Similar benzyl group but lacks methoxycarbonyl

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds. This specificity may lead to unique interactions within biological systems, enhancing its potential as a therapeutic agent or research tool.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Anti-inflammatory Study : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory properties (EC50 = 5.44 μM) .
  • Anticancer Activity : In experiments involving cancer cell lines such as MCF-7 and A549, the compound exhibited IC50 values of 0.18 μM and 0.13 μM, respectively, showcasing its potential as an anticancer agent .
  • Antimicrobial Effects : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 0.09 to 0.54 μM .

Q & A

Basic: What are the common synthetic routes for preparing 1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions followed by functional group modifications. For example:

  • Step 1: Cyclocondensation of substituted hydrazines with β-ketoesters or diketones to form the pyrazole core. Ethyl acetoacetate and phenylhydrazine derivatives are common starting materials .
  • Step 2: Benzylation at the N1 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
  • Step 3: Methoxycarbonylation at the C3 position via esterification or transesterification.
  • Step 4: Hydrolysis of the ester group at C5 to yield the carboxylic acid moiety, often using NaOH or LiOH in aqueous THF/MeOH .
    Key intermediates should be purified via recrystallization or column chromatography, and progress monitored by TLC or HPLC.

Basic: How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while the pyrazole ring protons resonate between δ 6.5–8.0 ppm. The methoxycarbonyl group shows a singlet near δ 3.8–4.0 ppm for the OCH₃ .
  • IR: Confirm the presence of carbonyl groups: ester (C=O, ~1700–1750 cm⁻¹) and carboxylic acid (C=O, ~1680–1700 cm⁻¹; broad O-H stretch ~2500–3500 cm⁻¹).
  • Mass Spectrometry (MS): ESI-MS or HRMS validates the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring correct molecular weight and functional group integrity .

Advanced: How can reaction conditions be optimized to improve yields during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for benzylation and esterification steps.
  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions or Pd-based catalysts for coupling steps.
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during cyclocondensation; higher temperatures (80–100°C) accelerate hydrolysis.
  • Workflow Example: In a study on analogous pyrazoles, optimizing stoichiometry (1:1.2 ratio of hydrazine to β-ketoester) and reaction time (12–24 hrs) increased yields from 45% to 72% .

Advanced: What crystallographic methods are used to resolve the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethanol/water). Collect data at 293 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Data Refinement: Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05), data-to-parameter ratio (>15), and validation via CCDC deposition .
  • Disorder Handling: For disordered benzyl or methoxy groups, apply split-atom models and restraints to bond distances/angles .

Advanced: How do hydrogen-bonding patterns influence the compound’s solid-state properties?

Methodological Answer:

  • Graph Set Analysis: Identify motifs like R₂²(8) (carboxylic acid dimers) or S(6) (pyrazole-to-ester interactions).
  • Impact on Stability: Strong O-H···O=C hydrogen bonds (2.6–2.8 Å) enhance thermal stability and crystallinity. Weak C-H···O interactions (3.0–3.2 Å) may contribute to polymorphism .
  • Case Study: In 5-methyl-1-phenylpyrazole-4-carboxylic acid, dimeric H-bonding increased melting point by 20°C compared to non-H-bonded analogs .

Advanced: How are bioactivity studies designed to evaluate this compound’s insecticidal potential?

Methodological Answer:

  • Bioassay Design: Test against Aphis fabae (black bean aphid) using leaf-dip or topical application.
  • Concentration Gradients: Use 12.5–100 mg/L solutions in DMSO/water. Include positive controls (e.g., imidacloprid) and solvent blanks.
  • Data Analysis: Calculate LC₅₀/LC₉₀ via Probit analysis. For example, compound 7h in a related study showed 85.7% mortality at 12.5 mg/L, attributed to electron-withdrawing substituents enhancing binding to nicotinic acetylcholine receptors .

Basic: What are the challenges in resolving tautomeric forms during spectral analysis?

Methodological Answer:

  • Tautomer Identification: Pyrazole derivatives often exhibit keto-enol or annular tautomerism. Use DEPT-135 NMR to distinguish carbonyl carbons or ²D NOESY to detect through-space interactions between protons.
  • Solution: Low-temperature NMR (−40°C) slows tautomer interconversion, allowing discrete peak observation. For example, freezing enol-keto equilibria in CDCl₃ revealed a 3:1 ratio favoring the keto form .

Advanced: How can contradictions in experimental data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

  • Root Cause Analysis:
    • Sample Purity: Confirm via HPLC (>95%). Impurities may split NMR peaks.
    • Crystallographic Disorder: Compare XRD-derived bond lengths with DFT-optimized geometries.
    • Dynamic Effects: Variable-temperature XRD or solid-state NMR can detect conformational flexibility.
  • Case Study: In a pyrazole-carboxylic acid derivative, NMR suggested free rotation of the benzyl group, but XRD revealed static disorder due to crystal packing, resolved via SHELXL restraints .

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